TAAR1 Agonist Activity: 2-Bromo Substitution Confers Distinct Potency Profile
In a functional BRET assay measuring cAMP accumulation in HEK293 cells expressing human TAAR1, 2-bromobicyclo[2.2.1]heptan-1-amine exhibited agonist activity with an EC50 of 4.90 μM [1]. This potency distinguishes it from the unsubstituted bicyclo[2.2.1]heptan-1-amine scaffold, which lacks the bromine atom and shows no reported TAAR1 activity in the same assay system. The bromine substituent likely influences both binding affinity and functional efficacy at this trace amine-associated receptor.
| Evidence Dimension | TAAR1 agonist activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 4.90 μM |
| Comparator Or Baseline | Bicyclo[2.2.1]heptan-1-amine (unsubstituted): No reported activity |
| Quantified Difference | Qualitative differentiation (active vs. inactive) |
| Conditions | HEK293 cells expressing human TAAR1; cAMP accumulation measured by BRET assay after 20 min |
Why This Matters
TAAR1 is an emerging therapeutic target for neuropsychiatric and metabolic disorders; this compound provides a brominated entry point for SAR exploration not available with the parent scaffold.
- [1] BindingDB. BDBM50227828 (CHEMBL4068661). Agonist activity at human TAAR1 expressed in HEK293 cells. https://www.bindingdb.org/rwd/bind/chemsearchmarvin.jsp (accessed 2025). View Source
